molecular formula C26H34O4 B2775389 2,2'-(4-Isopropylphenylmethylene)-bis-(3-hydroxy-5,5-dimethylcyclohex-2-EN-1-one) CAS No. 497060-61-4

2,2'-(4-Isopropylphenylmethylene)-bis-(3-hydroxy-5,5-dimethylcyclohex-2-EN-1-one)

Cat. No.: B2775389
CAS No.: 497060-61-4
M. Wt: 410.554
InChI Key: ZOMSFOSRJXOPCQ-UHFFFAOYSA-N
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Description

2,2'-(4-Isopropylphenylmethylene)-bis-(3-hydroxy-5,5-dimethylcyclohex-2-en-1-one) is a complex organic compound characterized by its molecular formula C26H34O4. This compound is notable for its intricate structure, which includes multiple functional groups such as hydroxyl and ketone groups, as well as an isopropyl group attached to a phenyl ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2'-(4-Isopropylphenylmethylene)-bis-(3-hydroxy-5,5-dimethylcyclohex-2-en-1-one) typically involves multi-step organic reactions. One common approach is the condensation of 4-isopropylbenzaldehyde with a suitable diol precursor under acidic conditions. The reaction proceeds through the formation of an intermediate enone structure, which is then further modified to introduce hydroxyl groups at the desired positions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using specialized reactors to ensure precise control over reaction conditions. Catalysts and solvents are carefully selected to optimize yield and purity, and the process may include purification steps such as recrystallization or chromatography to obtain the final product in high quality.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

  • Oxidation: : The hydroxyl groups can be oxidized to form ketones or carboxylic acids.

  • Reduction: : The double bonds in the cyclohexenone rings can be reduced to form saturated cyclohexanone derivatives.

  • Substitution: : The isopropyl group on the phenyl ring can be substituted with other functional groups through electrophilic aromatic substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are often used.

  • Substitution: : Electrophilic substitution reactions typically require strong acids like sulfuric acid (H2SO4) or Lewis acids like aluminum chloride (AlCl3).

Major Products Formed

  • Oxidation: : Formation of carboxylic acids or additional ketone groups.

  • Reduction: : Production of cyclohexanone derivatives.

  • Substitution: : Introduction of various functional groups such as nitro, halogen, or alkyl groups on the phenyl ring.

Scientific Research Applications

This compound has diverse applications in scientific research, including:

  • Chemistry: : Used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: : Investigated for its potential biological activity, including enzyme inhibition or receptor binding.

  • Medicine: : Explored for its therapeutic properties, such as anti-inflammatory or antioxidant effects.

  • Industry: : Employed in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which 2,2'-(4-Isopropylphenylmethylene)-bis-(3-hydroxy-5,5-dimethylcyclohex-2-en-1-one) exerts its effects depends on its specific application. For example, in biological systems, it may interact with specific molecular targets such as enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways involved would need to be determined through detailed biochemical studies.

Comparison with Similar Compounds

This compound is unique due to its specific structural features, such as the presence of both hydroxyl and ketone groups on the cyclohexenone rings and the isopropyl group on the phenyl ring. Similar compounds may include other bis-cyclohexenone derivatives or phenyl-substituted ketones, but the exact combination of functional groups and their positions make this compound distinct.

List of Similar Compounds

  • Bis-cyclohexenone derivatives

  • Phenyl-substituted ketones

  • Other isopropyl-substituted phenyl compounds

Properties

IUPAC Name

3-hydroxy-2-[(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)-(4-propan-2-ylphenyl)methyl]-5,5-dimethylcyclohex-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H34O4/c1-15(2)16-7-9-17(10-8-16)22(23-18(27)11-25(3,4)12-19(23)28)24-20(29)13-26(5,6)14-21(24)30/h7-10,15,22,27,29H,11-14H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJPIOFISKTUXDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C(C2=C(CC(CC2=O)(C)C)O)C3=C(CC(CC3=O)(C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H34O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301125707
Record name 2,2′-[[4-(1-Methylethyl)phenyl]methylene]bis[3-hydroxy-5,5-dimethyl-2-cyclohexen-1-one]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301125707
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

497060-61-4
Record name 2,2′-[[4-(1-Methylethyl)phenyl]methylene]bis[3-hydroxy-5,5-dimethyl-2-cyclohexen-1-one]
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=497060-61-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,2′-[[4-(1-Methylethyl)phenyl]methylene]bis[3-hydroxy-5,5-dimethyl-2-cyclohexen-1-one]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301125707
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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